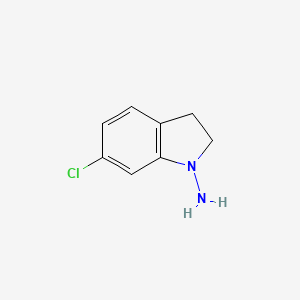

1H-Indol-1-amine,6-chloro-2,3-dihydro-

描述

Contextualization of the Indoline (B122111) Scaffold in Heterocyclic Chemistry Research

The indoline scaffold is a privileged structure in heterocyclic chemistry, frequently appearing in the core of a wide array of natural products and synthetic compounds with significant biological activity. rsc.org This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that can be readily functionalized to interact with various biological targets.

Indole (B1671886) alkaloids, which often feature the indoline core, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.org The versatility of the indoline scaffold allows for the synthesis of a vast library of derivatives, making it a valuable tool for medicinal chemists in the quest for new drugs.

Table 1: Examples of Biologically Active Indoline-Containing Compounds

| Compound | Biological Activity |

|---|---|

| Mitomycin C | Anticancer agent |

| Vincristine | Anticancer agent |

| Strychnine | Alkaloid with stimulant properties |

Significance of 1-Amination and 6-Chlorination in Compound Design and Chemical Space Exploration

The specific substitutions on the indoline ring of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- are crucial to its potential utility and interest in chemical space exploration.

The 1-amination of the indoline scaffold introduces a reactive handle and a potential point of interaction with biological targets. The N-amino group can act as a nucleophile or a precursor for further functionalization, allowing for the generation of diverse libraries of compounds. In medicinal chemistry, the introduction of an amino group can modulate a compound's pharmacokinetic properties, such as solubility and membrane permeability, and can also serve as a key binding element with receptors and enzymes.

The 6-chlorination of the indoline ring is a common strategy in drug design to enhance the biological activity and metabolic stability of a molecule. The presence of a chlorine atom can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its target. nih.gov Halogenation can also block sites of metabolism, thereby increasing the compound's half-life in the body. Furthermore, the chloro group can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Table 2: Physicochemical Properties of Related Chlorinated Indoline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

|---|---|---|---|

| 6-Chloroindoline | C₈H₈ClN | 153.61 | 2.1 |

| 5-Chloro-1-methylindoline | C₉H₁₀ClN | 167.63 | 2.5 |

Note: Data is for illustrative purposes and represents values for closely related compounds.

Overview of Academic Research Trajectories for the 6-chloro-2,3-dihydro-1H-indol-1-amine Derivative

Direct academic research focusing specifically on 1H-Indol-1-amine, 6-chloro-2,3-dihydro- as a primary subject of investigation is limited. However, its significance can be inferred from its appearance in the patent literature as a key intermediate in the synthesis of more complex molecules. For instance, this compound and its close analogs are often cited in patents for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology.

The research trajectory for this compound is therefore primarily as a versatile building block. Its synthesis is a critical step in the multi-step preparation of larger, more complex drug candidates. The presence of the 1-amino and 6-chloro functionalities allows for a modular approach to synthesis, where different substituents can be introduced to fine-tune the biological activity of the final product.

While dedicated studies on the biological activity of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- itself are not abundant, research on related chlorinated indoline and indenoisoquinoline derivatives has shown potent anti-inflammatory and anticancer activities. nih.govnih.gov This suggests that the 6-chloroindoline scaffold is a promising starting point for the development of new therapeutic agents.

Future research may focus on the development of more efficient and scalable syntheses of 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, as well as the exploration of its utility in the synthesis of a wider range of biologically active compounds. Furthermore, computational studies could be employed to predict its binding modes with various biological targets, guiding the design of new derivatives with enhanced potency and selectivity.

属性

分子式 |

C8H9ClN2 |

|---|---|

分子量 |

168.62 g/mol |

IUPAC 名称 |

6-chloro-2,3-dihydroindol-1-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 |

InChI 键 |

WGUYQIGRFPAEBR-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C2=C1C=CC(=C2)Cl)N |

产品来源 |

United States |

Synthetic Methodologies for 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections are at the N-N bond of the 1-amino group, the C-Cl bond on the aromatic ring, and the bonds forming the pyrrolidine (B122466) ring of the indoline (B122111) core.

One plausible retrosynthetic pathway begins with the disconnection of the N-N bond via an electrophilic amination reaction. This suggests that the target molecule can be synthesized from 6-chloro-2,3-dihydro-1H-indole. This intermediate, in turn, can be derived from a precursor such as 4-chloro-2-vinylaniline through an intramolecular cyclization. The 6-chloroindoline can also be envisioned to arise from the direct chlorination of 2,3-dihydro-1H-indole (indoline).

Alternatively, the synthesis could commence with a pre-chlorinated starting material, such as a substituted chloroaniline, which would then undergo cyclization to form the 6-chloroindoline core. The final step would then be the N-amination. This approach relies on the regioselective synthesis of the appropriate chloroaniline derivative.

Key synthetic precursors identified through this analysis include:

6-chloro-2,3-dihydro-1H-indole

2,3-dihydro-1H-indole (indoline)

Substituted anilines (e.g., 4-chloro-2-vinylaniline)

Aminating agents (e.g., monochloramine)

Established Synthetic Routes and Mechanistic Investigations

The forward synthesis of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- can be approached by several routes, each involving a sequence of reactions to construct the indoline core and introduce the required substituents.

The formation of the 2,3-dihydro-1H-indole (indoline) core is a critical step in the synthesis. Several methods have been developed for this purpose.

One common approach is the intramolecular cyclization of N-aryl derivatives. For instance, palladium-catalyzed intramolecular amination of β-arylethylamines can be employed to form the indoline ring. nih.gov This reaction typically involves the use of a palladium catalyst and an oxidant.

Another effective method is the metal-free electrochemical intramolecular C(sp2)–H amination of 2-vinylanilines. rsc.org This approach offers a sustainable and efficient way to construct the indoline scaffold. The reaction proceeds under mild conditions and avoids the use of metal catalysts.

The reduction of the corresponding indole (B1671886) derivative, 6-chloroindole (B17816), is also a viable route to the 6-chloroindoline core. Various reducing agents can be employed for this transformation, including catalytic hydrogenation or the use of specific reducing agents like sodium cyanoborohydride.

The introduction of the 1-amino group onto the indoline nitrogen can be achieved through electrophilic amination. A variety of reagents have been developed for the N-amination of heterocyclic compounds. acs.org

Monochloramine (NH₂Cl) has been shown to be an excellent reagent for the N-amination of indoles and pyrroles. acs.org The reaction is typically carried out in an ethereal solvent and offers good yields. The mechanism involves the nucleophilic attack of the indoline nitrogen on the electrophilic nitrogen of monochloramine.

Other electrophilic aminating agents, such as hydroxylamine-O-sulfonic acid (HOSA) and O-(2,4-dinitrophenyl)hydroxylamine, can also be utilized, although they may be less economical or pose safety concerns. acs.org

The regioselective introduction of the chlorine atom at the 6-position of the indoline ring is a key challenge. The directing effects of the substituents on the aromatic ring will govern the position of chlorination.

If starting with indoline itself, direct chlorination can be challenging as it can lead to a mixture of products. However, by using a directing group on the nitrogen, the regioselectivity can be controlled. For instance, a pyrimidine (B1678525) directing group has been used for the copper-catalyzed regioselective C2–H chlorination of indoles. rsc.org A similar strategy could potentially be adapted for the C6-chlorination of indoline.

An alternative and often more controlled approach is to start with a pre-chlorinated aniline (B41778) derivative. For example, 4-chloroaniline (B138754) can be used as a starting material, and subsequent steps would build the indoline ring. This ensures the chlorine atom is in the desired position from the outset.

The target molecule, 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, is achiral and does not possess any stereocenters. Therefore, diastereoselective and enantioselective synthesis approaches are not directly applicable to the final product. However, if any of the synthetic intermediates were to be chiral, enantioselective methods would be necessary to control the stereochemistry. For the synthetic routes discussed, which primarily involve achiral precursors and intermediates, these considerations are not pertinent.

Optimization of Reaction Conditions for Yield Enhancement and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For each synthetic step, parameters such as solvent, temperature, catalyst loading, and reaction time should be carefully controlled.

For the cyclization reactions, the choice of catalyst and solvent can significantly impact the efficiency. For instance, in palladium-catalyzed aminations, the ligand used can influence the reaction rate and selectivity.

In the N-amination step, the stoichiometry of the aminating agent and the reaction temperature are important factors. An excess of the aminating agent may be required to drive the reaction to completion, but this could also lead to side reactions.

For the halogenation step, the choice of chlorinating agent and reaction conditions will determine the regioselectivity and yield. The use of a directing group can greatly enhance the selectivity for the desired isomer.

The following table summarizes typical conditions for related transformations that could be adapted for the synthesis of 1H-Indol-1-amine, 6-chloro-2,3-dihydro-.

| Transformation | Catalyst/Reagent | Solvent | Temperature | Typical Yield |

| Pd-catalyzed intramolecular amination | Pd(OAc)₂ | Toluene | 100 °C | Good |

| Electrochemical C-H amination | Iodine mediator | Acetonitrile | Room Temp | High |

| N-amination of heterocycles | NH₂Cl | Ether | Room Temp | 45-97% acs.org |

| Directed C-H chlorination | Cu(OAc)₂ | Dichloroethane | 100-140 °C | Moderate to Excellent rsc.org |

Application of Green Chemistry Principles in the Synthesis of the 6-chloro-2,3-dihydro-1H-indol-1-amine Derivative

The synthesis of N-aminoindolines, such as 6-chloro-2,3-dihydro-1H-indol-1-amine, traditionally involves multi-step procedures that may utilize hazardous reagents and solvents, generating significant waste. The application of green chemistry principles aims to mitigate these environmental impacts by focusing on aspects such as solvent choice and the use of catalytic processes.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Green chemistry encourages the substitution of these solvents with more sustainable alternatives.

Eco-Friendly Solvent Selection:

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. eurekaselect.comresearchgate.netmdpi.com Its use in organic synthesis, particularly for the formation of carbon-nitrogen bonds, has been increasingly explored. eurekaselect.comresearchgate.net For the synthesis of N-aminoindolines, water could potentially be used in reactions such as the N-amination of the corresponding 6-chloro-2,3-dihydro-1H-indole precursor.

Bio-based solvents, derived from renewable feedstocks like corn or sugarcane, offer another green alternative. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as replacements for conventional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. sigmaaldrich.com These bio-derived solvents often exhibit lower toxicity and are biodegradable.

Ionic liquids and deep eutectic solvents (DESs) are also being investigated as green reaction media. wikipedia.org Their low volatility and high thermal stability can offer advantages in certain synthetic transformations.

The following table illustrates a comparison of potential solvents for the synthesis of 6-chloro-2,3-dihydro-1H-indol-1-amine, based on green chemistry principles.

| Solvent | Source | Key Green Attributes | Potential Application in Synthesis |

| Water | Renewable | Non-toxic, non-flammable, abundant | N-amination reactions |

| Ethanol (B145695) | Renewable (Bio-based) | Biodegradable, low toxicity | Reductive amination, catalyst-mediated coupling |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from corncobs, bagasse) | Higher boiling point and easier peroxide removal than THF | Organometallic reactions, coupling reactions |

| Cyclopentyl methyl ether (CPME) | Petrochemical (with greener attributes) | High boiling point, low peroxide formation, easy drying | Grignard reactions, reductions |

| Cyrene™ | Renewable (from cellulose) | Biodegradable, high boiling point | Replacement for NMP and DMF |

Solvent-Free Methodologies:

An even more sustainable approach is to eliminate the solvent altogether. Solvent-free, or neat, reactions can lead to a significant reduction in waste and energy consumption associated with solvent production, purification, and disposal. openmedicinalchemistryjournal.com These reactions are often facilitated by grinding, microwave irradiation, or ultrasound, which can enhance reaction rates and yields. For instance, the synthesis of indole derivatives has been successfully achieved under solvent-free conditions using microwave assistance. openmedicinalchemistryjournal.com A plausible solvent-free approach for the final N-amination step could involve the reaction of 6-chloro-2,3-dihydro-1H-indole with an aminating agent in the presence of a solid catalyst under microwave irradiation.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. The development of sustainable catalytic systems for the synthesis of N-aminoindolines is an active area of research.

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive from a green chemistry perspective. They can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse. This minimizes catalyst waste and the potential for product contamination. For C-N bond formations, various heterogeneous catalysts have been explored. For example, copper-based catalysts have been shown to be effective for the synthesis of secondary amines via reductive amination. researchgate.net A hypothetical application to the synthesis of the target molecule could involve the reductive amination of a suitable precursor using a recyclable, solid-supported copper catalyst.

Nanocatalysts:

Nanocatalysts offer the advantage of a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Magnetic nanocatalysts, in particular, represent a sustainable option as they can be easily recovered from the reaction medium using an external magnet. researchgate.net For instance, recyclable nickel-based magnetic nanoparticles have been utilized for microwave-assisted reductive amination in aqueous media. researchgate.net

Metal-Free Catalysis:

The use of transition metals, many of which are expensive and toxic, can be circumvented through the development of metal-free catalytic systems. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Furthermore, metal-free C-H amination strategies have been developed for the synthesis of indoles, which could potentially be adapted for the synthesis of N-aminoindolines. acs.org

The following table provides examples of sustainable catalytic systems and their potential application in the synthesis of 6-chloro-2,3-dihydro-1H-indol-1-amine.

| Catalyst Type | Example | Key Green Features | Potential Synthetic Step |

| Heterogeneous Copper | Cu/SiO2 | Recyclable, avoids heavy metal contamination of product | Reductive amination of a suitable ketone precursor |

| Magnetic Nanocatalyst | Fe3O4@SiO2-Ni | Magnetically separable and recyclable | Reductive amination in aqueous media |

| Organocatalyst | Chiral Phosphoric Acids | Metal-free, often biodegradable | Asymmetric cyclization reactions |

| Metal-Free Oxidant | Phenyliodine bis(trifluoroacetate) (PIFA) | Avoids transition metal catalysts | Oxidative cyclization of α-arylhydrazones |

Advanced Structural Characterization and Conformational Analysis of 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of the solid-state structure. The analysis would reveal the exact conformation of the five-membered dihydro-pyrrole ring, which is expected to adopt a non-planar "envelope" or "twist" conformation to relieve ring strain.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in molecular packing or conformation. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, polymorphism is a distinct possibility. Factors that could lead to different crystalline forms include:

Different hydrogen-bonding networks formed by the N-amino group.

Variations in π-π stacking interactions between the aromatic rings.

Different packing efficiencies driven by subtle conformational changes in the dihydro-pyrrole ring. Studying polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling) and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

The crystal packing of this molecule would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The N-amino group is a strong hydrogen bond donor. It is expected to form robust intermolecular hydrogen bonds, with the nitrogen atom of a neighboring molecule acting as the acceptor (N-H···N). This interaction would likely be a dominant, structure-directing force, potentially leading to the formation of chains or dimeric motifs in the crystal lattice.

Halogen Bonding: The chlorine atom at the C6 position can act as a halogen bond donor. mdpi.comdntb.gov.uanih.gov The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (a σ-hole) on the chlorine atom, allowing it to interact favorably with nucleophilic regions of adjacent molecules, such as the π-system of the aromatic ring or a nitrogen lone pair.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions could be either face-to-face or offset.

The interplay of these interactions dictates the final crystal architecture, influencing physical properties such as melting point and solubility.

Computational Structural Elucidation and Conformational Landscape Mapping

Computational chemistry provides powerful tools for the in-depth analysis of molecular structures and dynamics, offering insights that complement experimental data. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, computational methods are invaluable for mapping its three-dimensional geometry, understanding its electronic properties, and exploring its flexibility over time. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for a detailed theoretical characterization of the molecule's conformational landscape.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for calculating the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and for determining various electronic properties.

For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G, are used to predict its most stable structure. The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global energy minimum on the potential energy surface. The resulting structure reveals critical spatial relationships, such as the puckering of the 2,3-dihydro-indole ring and the orientation of the exocyclic amine group relative to the heterocyclic core. The chlorine atom at the 6-position influences the electron distribution of the benzene (B151609) ring, which can subtly alter bond lengths within the aromatic system. mdpi.com

Key structural parameters obtained from a typical DFT optimization are presented in the table below. These values are predictive and represent the molecule in a vacuum, providing a foundational model of its structure.

| Parameter | Description | Predicted Value |

|---|---|---|

| C4-C5 Bond Length | Aromatic C-C bond in the benzene ring | ~1.39 Å |

| C6-Cl Bond Length | Bond between the benzene ring and chlorine | ~1.74 Å |

| N1-N(amine) Bond Length | Bond between the ring nitrogen and the exocyclic amine nitrogen | ~1.43 Å |

| C2-C3 Bond Length | Saturated C-C bond in the dihydropyrrole ring | ~1.54 Å |

| C7a-N1-C2 Angle | Bond angle within the five-membered ring | ~108° |

| C3a-C7a-N1-N(amine) Dihedral Angle | Angle defining the orientation of the amine group | Variable (defines conformers) |

Beyond geometry, DFT is used to map the electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For chloro-substituted indole (B1671886) derivatives, the electronegative chlorine atom typically lowers the energy of both frontier orbitals.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and changes its conformation in a simulated environment (e.g., in a solvent like water). espublisher.comnih.gov

For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, MD simulations are essential for understanding its conformational flexibility. The saturated five-membered ring of the indoline (B122111) core is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can track the transitions between these states, revealing the energy barriers and the preferred conformations over timescales ranging from picoseconds to microseconds. nih.gov

Furthermore, the rotation around the N1-N(amine) single bond is a key source of conformational isomerism. MD simulations can map the rotational energy profile and identify the most stable rotamers.

Two common metrics used to analyze MD trajectories are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD: This metric measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized structure). A stable RMSD value over the course of a simulation indicates that the molecule has reached a stable equilibrium state.

RMSF: This metric measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, the exocyclic amine group and the C2 and C3 atoms of the dihydropyrrole ring would be expected to show higher RMSF values compared to the more rigid aromatic ring.

The findings from MD simulations can be summarized in data tables that quantify the molecule's dynamic properties.

| Analysis Metric | Region of Molecule | Typical Finding/Interpretation |

|---|---|---|

| RMSD | Entire Molecule (heavy atoms) | Plateau after ~10-20 ns, indicating structural equilibration. |

| RMSF | Benzene Ring | Low fluctuation (e.g., < 1.0 Å), indicating rigidity. |

| RMSF | Dihydropyrrole Ring (C2, C3) | Moderate fluctuation, indicating ring puckering flexibility. |

| RMSF | Exocyclic Amine Group (-NH2) | High fluctuation, indicating significant rotational freedom. |

| Dihedral Angle Analysis | C3a-C7a-N1-N(amine) | Shows populations of distinct conformational states (rotamers). |

Together, DFT and MD simulations provide a comprehensive theoretical framework for characterizing the structure and dynamic behavior of 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, defining its conformational possibilities and electronic nature with high precision. ajchem-a.com

Theoretical and Computational Chemistry Studies on 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

Molecular Modeling for Structure-Property Relationship Elucidation (excluding biological properties)

Computational chemistry offers a powerful lens for understanding the intrinsic properties of molecules without the need for laboratory synthesis. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, molecular modeling techniques, particularly those based on Density Functional Theory (DFT), are employed to elucidate the relationships between its three-dimensional structure and its chemical properties. These theoretical studies provide deep insights into the molecule's geometry, electronic landscape, and potential reactivity.

Research in this area typically involves optimizing the molecular structure of the compound to find its most stable energetic conformation. A common and robust method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory has proven effective for a wide range of organic molecules, including indole (B1671886) derivatives, providing a reliable balance between computational cost and accuracy. jocpr.comresearchgate.net

Once the geometry is optimized, a variety of physicochemical properties can be calculated to build a comprehensive structure-property profile. These studies help in predicting the molecule's behavior in different chemical environments.

Geometric Parameters: The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. In the case of 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, the indoline (B122111) core is nearly planar, though the dihydro- pyrrole (B145914) ring introduces some puckering. nih.gov The chlorine atom at the 6-position and the amine group at the 1-position significantly influence the electronic distribution and, consequently, the geometry of the bicyclic system. Theoretical calculations provide precise values for these parameters, which are in good agreement with experimental data for similar chlorinated indoline structures. nih.govresearchgate.net

Interactive Table 1: Selected Optimized Geometric Parameters

| Parameter | Atom Connection | Calculated Value |

| Bond Lengths (Å) | ||

| C-Cl | 1.745 | |

| N1-N(amine) | 1.410 | |

| C6-C7 | 1.390 | |

| N1-C2 | 1.470 | |

| Bond Angles (°) | ||

| C5-C6-Cl | 119.5 | |

| C2-N1-N(amine) | 118.0 | |

| C7-C6-Cl | 120.3 | |

| Dihedral Angles (°) | ||

| Cl-C6-C5-C4 | 179.8 | |

| N(amine)-N1-C2-C3 | 155.0 |

Electronic Properties and Reactivity Descriptors: The electronic character of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For substituted indoline derivatives, these values are sensitive to the nature and position of the substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. In 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, the regions around the nitrogen atoms are typically electron-rich (negative potential), making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group are electron-poor (positive potential). researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). jocpr.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Interactive Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -5.89 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 4.94 |

| Electronegativity | χ | 3.42 |

| Chemical Hardness | η | 2.47 |

| Global Electrophilicity Index | ω | 2.36 |

Chemical Reactivity, Stability, and Transformation Pathways of 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

Intramolecular and Intermolecular Reactivity Profiles

The reactivity of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is dictated by the interplay of the electron-donating N-amino group and the electron-withdrawing chloro substituent on the indoline (B122111) core.

Intramolecular Reactivity: The N-amino group can potentially participate in intramolecular cyclization or rearrangement reactions, particularly under acidic or thermal conditions. The proximity of the N-amino group to the aromatic ring and the dihydro-pyrrole ring could facilitate such transformations. For instance, intramolecular hydrogen bonding between the N-amino group and the chlorine atom is a possibility that could influence the compound's conformation and reactivity.

Intermolecular Reactivity: The N-amino group imparts nucleophilic character to the molecule, making it susceptible to reactions with electrophiles. It can undergo acylation, alkylation, and condensation reactions with carbonyl compounds. The indoline nitrogen, being part of an N-N bond, is expected to be less basic and nucleophilic than a typical secondary amine.

The aromatic ring of the 6-chloroindoline moiety is activated towards electrophilic substitution by the para-directing effect of the nitrogen atom of the indoline ring, although this is somewhat attenuated by the deactivating, ortho-para directing chloro substituent. Intermolecular reactions such as additions of indoles to electrophilic species have been reported, showcasing the nucleophilic nature of the indole (B1671886) core, which is expected to be mirrored in the indoline structure. nih.gov

Stability Under Diverse Chemical and Environmental Conditions (excluding biological metabolism)

The stability of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is influenced by environmental factors such as light, pH, and temperature.

N-substituted indoline derivatives are known to undergo photodegradation. For instance, studies on indolinospironaphthoxazines have shown that UV irradiation can lead to N-dealkylation of the indoline moiety. A similar N-deamination or cleavage of the N-N bond could be a potential photodegradation pathway for 1H-Indol-1-amine, 6-chloro-2,3-dihydro-. The chlorine substituent may also play a role in the photochemical reactivity, potentially leading to dehalogenation reactions under certain conditions. Photochemical nitrene transfer reactions have been shown to enable dearomatization of indoles, suggesting that the indoline ring itself can be susceptible to photochemical transformations. rsc.org

Table 1: Potential Photodegradation Pathways

| Pathway | Description |

|---|---|

| N-N Bond Cleavage | Homolytic or heterolytic cleavage of the nitrogen-nitrogen bond upon absorption of UV radiation. |

| Dehalogenation | Photolytically induced removal of the chlorine atom from the aromatic ring. |

Table 2: Expected pH-Dependent Stability

| pH Range | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic (pH < 4) | Potentially less stable | Protonation of the N-amino group, potential for acid-catalyzed hydrolysis or rearrangement. |

| Neutral (pH 4-8) | Expected to be relatively stable | Minimal degradation anticipated. |

Halogenated organic compounds can undergo thermal decomposition, often with the elimination of hydrogen halides. scholaris.ca For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, heating could lead to the elimination of HCl and the formation of an indole derivative or other degradation products. The N-amino group may also be thermally labile, potentially leading to the release of ammonia (B1221849) or dinitrogen gas upon decomposition. The thermal decomposition of related organic-inorganic halide perovskite materials, which also contain amino groups, has been shown to release gases such as ammonia. gdut.edu.cn The thermal decomposition behavior of a substance can be characterized by its decomposition curve, which reveals the temperature sensitivity and the formation of any intermediate products. epa.gov

Table 3: Potential Thermal Decomposition Products

| Product | Formation Pathway |

|---|---|

| 6-Chloroindole (B17816) | Deamination and subsequent aromatization. |

| Hydrogen Chloride (HCl) | Elimination from the chloroindoline ring. |

| Ammonia (NH₃) | Decomposition of the N-amino group. |

Controlled Chemical Transformations for Derivatization and Functionalization

The structure of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- offers several sites for controlled chemical transformations, allowing for its derivatization and functionalization.

The benzene (B151609) ring of the 6-chloroindoline core is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: the nitrogen atom of the indoline ring and the chlorine atom.

The indoline nitrogen is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. wikipedia.org The chlorine atom is a deactivating group but is also an ortho-, para-director. lkouniv.ac.in

Considering the positions on the 6-chloroindoline ring:

Position 5: Para to the indoline nitrogen and meta to the chlorine. This position is strongly activated by the nitrogen.

Position 7: Ortho to the indoline nitrogen and meta to the chlorine. This position is also activated by the nitrogen, though sterically hindered.

Position 4: Meta to the indoline nitrogen and ortho to the chlorine. This position is deactivated by both groups.

Therefore, electrophilic substitution is most likely to occur at the 5-position , which is electronically favored due to the powerful para-directing effect of the indoline nitrogen and less steric hindrance compared to the 7-position. The regioselectivity of electrophilic aromatic substitution can be predicted and controlled, and methods exist to favor ortho- or para-products. researchgate.net

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent | Expected Major Product |

|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-1H-indol-1-amine, 6-chloro-2,3-dihydro- |

| Br₂/FeBr₃ | 5-Bromo-1H-indol-1-amine, 6-chloro-2,3-dihydro- |

| CH₃Cl/AlCl₃ | 5-Methyl-1H-indol-1-amine, 6-chloro-2,3-dihydro- |

Nucleophilic Reactions at the 1-Amine Moiety

The 1-amine group of 1H-indol-1-amine, 6-chloro-2,3-dihydro- introduces a site of nucleophilicity at the nitrogen atom, distinct from the indoline ring itself. This exocyclic primary amine is expected to exhibit reactivity similar to that of alkyl and aryl hydrazines, readily reacting with a variety of electrophilic partners. The lone pair of electrons on the terminal nitrogen atom is available for bond formation, leading to a range of N-functionalized derivatives. Key reactions at this moiety include acylation and alkylation.

Acylation Reactions: The 1-amine group can be readily acylated by treatment with acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct. For instance, reaction with an aroyl chloride would yield the corresponding N-aroyl-1-amino-6-chloro-2,3-dihydroindoline. The reactivity of the amine allows for the introduction of a wide array of carbonyl-containing functional groups, which can serve to modify the electronic properties and steric bulk of the molecule. While specific studies on 1H-indol-1-amine, 6-chloro-2,3-dihydro- are not extensively documented, the N-acylation of related indole structures is a well-established transformation. For example, the selective acylation of indoles, though often occurring at the C3 position, can be directed to the N1 position under specific conditions, particularly when the C3 position is blocked or when using specific catalysts.

Alkylation Reactions: Similarly, the 1-amine moiety is susceptible to alkylation by electrophiles such as alkyl halides. This reaction introduces alkyl substituents onto the terminal nitrogen, forming secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts with exhaustive alkylation. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. Industrial processes often utilize alcohols as alkylating agents, though in a laboratory setting, alkyl halides are common. The N-alkylation of heterocyclic compounds, including indoles, is a fundamental method for their functionalization. For instance, the alkylation of the indole nitrogen is a common strategy to produce N-substituted indoles, and similar reactivity can be expected for the exocyclic amine of the target compound.

The following table summarizes representative nucleophilic reactions at the nitrogen of indole and aminoindole systems, serving as analogous transformations for the 1-amine moiety of 1H-indol-1-amine, 6-chloro-2,3-dihydro-.

| Electrophile | Reagent/Conditions | Product Type | Reference Analogue |

| Acyl Chloride | Diethylaluminum chloride, CH₂Cl₂ | N-Acylated Indole | Acylation of indoles at the 3-position. colab.wsorganic-chemistry.org |

| α-Bromoenal | NHC catalyst, NaHCO₃, CHCl₃ | C7-Alkylated 4-Aminoindole | Regio- and enantioselective C7-alkylation of 4-aminoindoles. chemistryviews.org |

| Alkyl Halide | Base (e.g., K₂CO₃), DMF | N-Alkylated Indole | N-alkylation of N-acidic heterocyclic compounds. organic-chemistry.org |

| DMF-dialkoxyacetal | Microwave irradiation | N¹-Alkylated Aminoindole | Condensation of aminoindoles with DMF-dialkoxyacetals. |

This table presents analogous reactions on related indole structures to illustrate the potential reactivity of the 1-amine moiety.

Modifications and Reactivity of the 6-Chloro Substituent

The 6-chloro substituent on the benzene portion of the 1H-indol-1-amine, 6-chloro-2,3-dihydro- molecule is a key site for chemical modification, primarily through reactions typical for aryl halides. The reactivity of this chloro group is influenced by the electronic properties of the fused dihydro-pyrrole ring and the 1-amine substituent. While direct nucleophilic aromatic substitution (SNAr) is possible, it generally requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. openstax.orglibretexts.orglibretexts.org A more versatile and widely employed approach for the modification of the 6-chloro group involves transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A more synthetically useful strategy for the functionalization of the 6-chloro position involves palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds and are generally tolerant of a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction couples the 6-chloroindoline derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents at the 6-position. The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. organic-chemistry.orgresearchgate.netyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-chloroindoline and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing a direct route to 6-alkynylindoline derivatives. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the 6-chloroindoline with a primary or secondary amine. This method is highly versatile for the synthesis of a wide range of N-aryl compounds and is a significant improvement over classical methods for C-N bond formation.

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to the 6-chloro substituent of 1H-indol-1-amine, 6-chloro-2,3-dihydro-, based on reactions of similar aryl and heteroaryl chlorides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / Phosphine ligand, Base (e.g., K₂CO₃) | 6-Arylindoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI, Amine base | 6-Alkynylindoline |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃ / Phosphine ligand, Base (e.g., NaOtBu) | 6-(Amino)indoline |

This table provides examples of palladium-catalyzed reactions that are expected to be applicable for the modification of the 6-chloro substituent.

1h Indol 1 Amine,6 Chloro 2,3 Dihydro As a Precursor in Advanced Organic Synthesis

Application as a Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent structure of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- offers multiple avenues for the synthesis of diverse heterocyclic systems. The N-amino group is a key functional handle that can participate in a variety of cyclization reactions. For instance, condensation with 1,3-dicarbonyl compounds could lead to the formation of pyrazole-fused indoline (B122111) systems. Similarly, reaction with α,β-unsaturated carbonyl compounds could pave the way for the synthesis of pyrazolidine- and pyridazine-annulated indolines.

The presence of the chlorine atom at the 6-position also opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents on the aromatic ring, further diversifying the resulting heterocyclic structures. The indoline nitrogen itself can be involved in cyclization reactions, and the adjacent aromatic ring can be further functionalized, making this scaffold a rich starting point for complex heterocyclic synthesis.

Table 1: Potential Heterocyclic Systems Derived from 1H-Indol-1-amine, 6-chloro-2,3-dihydro-

| Reagent/Reaction Type | Resulting Heterocyclic Core |

|---|---|

| 1,3-Dicarbonyl Compounds | Pyrazole-fused Indolines |

| α,β-Unsaturated Carbonyls | Pyrazolidine/Pyridazine-fused Indolines |

| Aryl Boronic Acids (Suzuki Coupling) | 6-Aryl-indolines |

| Alkenes (Heck Coupling) | 6-Alkenyl-indolines |

Role in the Total Synthesis of Complex Natural Products or Analogues

The indoline core is a fundamental component of numerous complex natural products with significant biological activities. While direct application of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- in a completed total synthesis is not prominently documented, its potential as a key intermediate is substantial. The unique substitution pattern could be strategically employed to construct analogues of natural products that are otherwise difficult to access.

For example, the N-amino functionality could serve as a precursor to a hydrazone, which could then undergo a Fischer indole (B1671886) synthesis-type reaction to construct a more complex, fused indole system. The 6-chloro substituent could be retained in the final product to modulate its electronic properties and biological activity, or it could be removed via hydrogenolysis if the parent scaffold is desired. The ability to functionalize both the nitrogen and the aromatic ring makes this compound a hypothetical starting point for the synthesis of alkaloids and other nitrogen-containing natural products.

Utilization in Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. nih.govopenaccessjournals.com The structure of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is well-suited for such applications. The N-amino group can be readily acylated, alkylated, or reacted with a variety of electrophiles in a parallel fashion.

Furthermore, the 6-chloro position can be subjected to a diverse set of cross-coupling reactions, introducing another point of diversity. This two-pronged approach allows for the creation of a large and structurally diverse library of indoline derivatives from a single, advanced precursor. The resulting library could then be screened for various biological activities, potentially leading to the discovery of new lead compounds.

Table 2: Exemplary Library Generation from 1H-Indol-1-amine, 6-chloro-2,3-dihydro-

| Reaction at N-amino group | Reaction at 6-chloro position |

|---|---|

| Acylation with various acid chlorides | Suzuki coupling with diverse boronic acids |

| Reductive amination with aldehydes/ketones | Sonogashira coupling with terminal alkynes |

Functionalization for Advanced Material Science Applications

The application of indole-based compounds is not limited to the life sciences; they also find use in material science. The electron-rich nature of the indole nucleus makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

1H-Indol-1-amine, 6-chloro-2,3-dihydro- could be functionalized to create novel materials. For instance, polymerization through the N-amino group or via cross-coupling reactions at the 6-chloro position could lead to the formation of novel conductive polymers. The indoline core could also be incorporated into larger supramolecular assemblies through non-covalent interactions, with the N-amino and chloro groups providing sites for hydrogen bonding and halogen bonding, respectively. Furthermore, derivatization of the N-amino group with chromophoric units could lead to the synthesis of novel dyes with interesting photophysical properties.

Advanced Analytical Methodologies for the Characterization and Quantification of 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, essential for separating the target compound from impurities, starting materials, and by-products. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like 1H-Indol-1-amine, 6-chloro-2,3-dihydro-. A reverse-phase HPLC method is typically the first approach for a molecule of this nature.

Method development would begin by screening various C18 columns with different mobile phase compositions. A study focused on the analysis of indoline (B122111), the parent structure of the target compound, successfully utilized a C18 column with a mobile phase consisting of methanol (B129727) and 0.1% trifluoroacetic acid (TFA) in water. cetjournal.it The acidic additive (TFA) helps to protonate the amine group, ensuring sharp, symmetrical peak shapes. Detection is commonly achieved using a UV/Vis detector, as the indoline ring system is chromophoric. cetjournal.it

Validation of the HPLC method is critical to ensure its reliability. This process involves testing for specificity, linearity, accuracy, precision, and robustness. For instance, linearity would be established by analyzing a series of standard solutions across a concentration range (e.g., 0.1 µg/mL to 100 µg/mL) and confirming a correlation coefficient (R²) of ≥0.99. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviations (RSDs) typically required to be below 2%. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Waters PAH C18, 5 µm, 4.6 x 250 mm | Provides efficient separation for aromatic and heterocyclic compounds. cetjournal.it |

| Mobile Phase | A: 0.1% TFA in WaterB: Methanol | Isocratic or gradient elution can be used to resolve impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns of this dimension. |

| Detection | UV/Vis at 280 nm | The indoline structure absorbs UV light, allowing for sensitive detection. cetjournal.it |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, direct analysis by GC may be challenging due to its relatively high boiling point and the presence of a polar amine group, which can cause peak tailing. However, GC can be employed if the compound is sufficiently thermally stable or if it is converted into a more volatile, less polar derivative.

A common approach for amines is derivatization, for example, through acylation or silylation, to reduce polarity and improve thermal stability. If direct analysis is attempted, a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is recommended. cromlab-instruments.es This type of column is suitable for analyzing a wide range of compounds, including chlorinated pesticides and indole (B1671886) alkaloids. cromlab-instruments.esnotulaebotanicae.ro Coupling the GC to a mass spectrometer (GC-MS) is standard practice, as it provides both separation and structural identification. longdom.orgnih.gov

Table 2: Potential GC-MS Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | TG-5SilMS, 30 m x 0.25 mm, 0.25 µm film | Low-polarity phase suitable for chlorinated and heterocyclic compounds. cromlab-instruments.es |

| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas for GC-MS. |

| Injector Temp. | 270 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 50 °C (hold 1 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass information for peak identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |

Chiral Chromatography for Enantiomeric Purity and Separation (if chiral)

The structure of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- possesses a stereocenter, making it a chiral molecule that can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. Chiral HPLC is the most effective method for this purpose. mdpi.com

Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are highly effective for separating a wide range of chiral compounds, including indole alkaloids. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. researchgate.net

Method development involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. nih.govresearchgate.net

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing information on molecular weight and structure. When coupled with chromatographic techniques, it offers unparalleled sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often with sub-ppm accuracy. longdom.org This precision allows for the unambiguous determination of a compound's elemental composition. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro- (C₈H₉ClN₂), HRMS can confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for structural confirmation of the synthesized compound and for identifying unknown impurities. mdpi.comacs.org

Table 3: Theoretical Exact Mass for HRMS Confirmation

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀ClN₂⁺ | 169.0527 |

This level of mass accuracy helps to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental formula. longdom.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and for elucidating its chemical bonds. ncsu.edumatrixscience.com

For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, key fragmentation pathways would likely involve the cleavage of the N-N bond, loss of the amine group (NH₂), and cleavages within the indoline ring. A dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The presence of the chlorine atom would also produce a characteristic isotopic pattern in the fragments containing it.

By analyzing the fragmentation patterns, one can confirm the connectivity of the atoms within the molecule. Furthermore, MS/MS is invaluable for impurity profiling. If an unknown peak is detected in the HPLC or GC chromatogram, its MS/MS spectrum can be compared to that of the main compound or analyzed independently to propose a structure for the impurity. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1H-Indol-1-amine, 6-chloro-2,3-dihydro- |

| Indoline |

| Methanol |

| Trifluoroacetic acid |

| Hexane |

| Ethanol |

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectrophotometry, Quantitative NMR)

The accurate quantification of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is essential for various applications in chemical research and development. Spectroscopic techniques, particularly UV-Vis spectrophotometry and Quantitative Nuclear Magnetic Resonance (qNMR), offer robust and reliable methods for determining the concentration of this compound in solution. These methods are valued for their precision, accuracy, and, in the case of UV-Vis, simplicity and cost-effectiveness, while qNMR is prized for its structural selectivity and status as a primary ratio method.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely utilized technique for the quantification of chromophoric compounds like 1H-Indol-1-amine, 6-chloro-2,3-dihydro-. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The indole scaffold, present in the target molecule, contains a π-electron system that gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

A plausible method for the quantification of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- would involve dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as methanol or ethanol. The solution would then be scanned across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically observed in the range of 260-290 nm. Once the λmax is identified, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength.

The validation of such a method is crucial to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Based on typical performance characteristics for UV-spectrophotometric methods for similar aromatic amines, a hypothetical validation summary is presented in Table 1.

Table 1: Hypothetical UV-Vis Spectrophotometry Method Validation Parameters for 1H-Indol-1-amine, 6-chloro-2,3-dihydro- in Methanol

| Parameter | Hypothetical Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 275 nm |

| Linearity Range | 1 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Molar Absorptivity (ε) | ~5,000 L·mol⁻¹·cm⁻¹ |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate determination of the concentration and purity of organic molecules without the need for a compound-specific reference standard. The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. For the quantification of 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, a ¹H-qNMR approach is particularly suitable.

A typical qNMR experiment would involve the preparation of a sample by accurately weighing the analyte and a certified internal standard of known purity into an NMR tube, followed by dissolution in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should be chosen such that at least one of its signals is well-resolved from the signals of the analyte. Maleic acid or dimethyl sulfone are common choices for internal standards.

For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, specific, well-resolved proton signals in the aromatic or aliphatic region of the spectrum would be selected for integration. The concentration of the analyte can then be calculated using the ratio of the integral of the analyte's signal to that of the internal standard, taking into account the molar masses and the number of protons contributing to each signal.

The validation of a qNMR method involves assessing parameters analogous to those in other quantitative techniques. A representative set of validation data for a hypothetical ¹H-qNMR method for 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is detailed in Table 2. nih.govacs.org

Table 2: Hypothetical ¹H-qNMR Method Validation Parameters for 1H-Indol-1-amine, 6-chloro-2,3-dihydro-

| Parameter | Hypothetical Value |

|---|---|

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic Acid |

| Linearity Range | 0.5 - 20 mg/mL |

| Correlation Coefficient (r²) | > 0.9995 |

| Limit of Quantification (LOQ) | 0.1 mg/mL |

| Accuracy (Recovery) | 99.0 - 101.0% |

| Precision (RSD%) | < 1.5% |

Mechanistic Biochemical and Molecular Interaction Studies of 1h Indol 1 Amine,6 Chloro 2,3 Dihydro Strictly in Vitro or in Silico, No Clinical or Organismal Effects

Receptor Binding Affinity and Ligand-Target Interaction Modalities

No publicly available research data from computational docking or in vitro binding assays with purified proteins for 1H-Indol-1-amine, 6-chloro-2,3-dihydro- were found.

Enzymatic Activity Modulation and Kinetic Mechanisms

There is no available information from in vitro enzyme inhibition assays or studies determining the type of enzymatic inhibition for 1H-Indol-1-amine, 6-chloro-2,3-dihydro-.

Protein-Ligand Interaction Analysis

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics and thermodynamics of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- with any protein target have been reported in the scientific literature.

Computational Studies on Molecular Target Engagement and Selectivity Profiling

No computational studies detailing the molecular target engagement or selectivity profiling for 1H-Indol-1-amine, 6-chloro-2,3-dihydro- were identified.

Future Research Directions and Emerging Paradigms for 1h Indol 1 Amine,6 Chloro 2,3 Dihydro

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The current synthesis of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- often relies on classical multi-step methods. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes. A significant area for exploration is the application of modern catalytic systems that have shown promise in the synthesis of other substituted indolines.

One promising avenue involves leveraging transition-metal catalysis. Palladium-catalyzed asymmetric allylic substitution, for instance, has been successfully used to create chiral cyclohexenylamine derivatives as precursors for complex indole (B1671886) alkaloids. nih.gov Adapting such methodologies could enable the enantioselective synthesis of the indoline (B122111) core. Another approach is the use of copper hydride (CuH) catalyzed hydroamination, which has proven effective for the highly diastereoselective and enantioselective synthesis of 2,3-disubstituted indolines. acs.org Investigating the applicability of these copper-based systems could provide a direct and stereocontrolled route to functionalized 6-chloroindoline precursors.

Furthermore, research into novel catalytic materials, such as hybrid nanomaterials, could offer new synthetic pathways. For example, acid-functionalized multi-walled carbon nanotubes combined with lanthanum oxide have been used as an efficient catalyst for synthesizing various indole derivatives, suggesting a potential application for novel indoline syntheses. nanochemres.org

| Catalytic System | Potential Application for 1H-Indol-1-amine, 6-chloro-2,3-dihydro- | Key Advantages |

| Palladium-BINAP Complexes | Asymmetric synthesis of the indoline core from acyclic precursors. | High enantioselectivity, well-established catalytic cycle. nih.gov |

| Copper Hydride (CuH) with Chiral Ligands | Stereocontrolled cyclization to form the 2,3-dihydroindole ring. | High diastereoselectivity, use of earth-abundant metal. acs.org |

| (MWCNTs)-COOH/La2O3 Hybrid | Heterogeneous catalysis for indoline ring formation. | Catalyst recyclability, potentially milder reaction conditions. nanochemres.org |

The ultimate goal is to move beyond traditional reductions or nucleophilic substitutions toward direct C-H activation or cycloaddition strategies that build the core structure in a single, highly controlled step.

Development of Advanced Derivatization Strategies for Diverse Chemical Libraries

The true value of a scaffold molecule like 1H-Indol-1-amine, 6-chloro-2,3-dihydro- is realized through its derivatization, enabling the creation of diverse chemical libraries for screening and application. The presence of three key functional handles—the N-amino group, the aromatic ring, and the aliphatic backbone—provides a rich platform for chemical modification.

Future research should focus on developing advanced derivatization protocols that are robust, selective, and amenable to high-throughput synthesis. nih.gov Key areas of exploration include:

N-Amino Group Functionalization: This unique moiety is a prime target for derivatization. Research should explore reactions beyond simple acylation or alkylation, such as palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl derivatives. acs.org The development of methods to convert the N-amine into other functional groups, like azides or isocyanates, would further expand its synthetic utility.

Aromatic Ring Substitution: The chlorine atom at the 6-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. Concurrently, methods for selective functionalization at other positions on the benzene (B151609) ring, perhaps directed by the existing substituents, would be highly valuable.

Backbone Modification: While the 2,3-dihydroindole core is saturated, opportunities exist for stereoselective functionalization at the C2 and C3 positions. This could involve developing novel ring-opening and closing sequences or C-H activation methods tailored for the indoline system.

The systematic application of these strategies would allow for the generation of large, structurally diverse libraries of compounds, which is essential for discovering new molecules with unique properties. nih.gov

Integration into Next-Generation Materials Science and Nanoscience Research

The indole nucleus is a well-known component in functional organic materials due to its electron-rich nature and rigid structure. The specific features of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- suggest its potential for novel applications in materials and nanoscience.

Future research should investigate its role as a building block for:

Organic Electronics: The indoline core can act as an electron donor in organic semiconductors or as a component in photosensitizers for dye-sensitized solar cells. The chloro-substituent and the N-amino group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and influence molecular packing in the solid state.

Polymer Chemistry: The compound could be functionalized to create novel monomers. For example, derivatizing the N-amino group with an acrylic or styrenic unit could allow for its incorporation into polymers, potentially imparting unique optical, electronic, or self-healing properties.

Nanoscience: Indole derivatives have been explored in nanotechnology formulations, particularly for drug delivery. nih.gov The N-amino group provides a convenient point for conjugation to nanoparticles, such as functionalized fullerenes or gold complexes, creating targeted delivery systems or novel sensor platforms. mdpi.com Research could focus on immobilizing derivatives onto nanostructures to create new hybrid materials with tailored functionalities. mdpi.com

Predictive Modeling for Novel Reactivity or Molecular Interaction Profiles

Computational chemistry offers a powerful tool to accelerate research by predicting molecular properties and guiding experimental design. For 1H-Indol-1-amine, 6-chloro-2,3-dihydro-, predictive modeling can illuminate its potential reactivity and interaction profiles long before synthesis and testing.

Future directions in this area include:

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate electron density, molecular orbitals, and bond dissociation energies. nih.gov This can predict the most likely sites for electrophilic or nucleophilic attack, the reactivity of the N-N bond, and the influence of the chloro-substituent on the aromatic ring's reactivity. Such studies can help anticipate the outcomes of unknown reactions and identify promising derivatization strategies. nih.gov

Molecular Docking and QSAR: For potential pharmaceutical applications, in silico molecular docking can predict the binding affinity and mode of interaction of derivatives with specific biological targets like enzymes or receptors. farmaceut.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed as a library of derivatives is synthesized and tested, correlating structural features with biological activity to guide the design of more potent compounds. researchgate.net

Reaction Modeling: Advanced computational frameworks are emerging that can automatically model complex reaction pathways without human guidance. chemrxiv.org Applying these tools could uncover novel, non-intuitive transformations and intermediates, providing a deeper understanding of the compound's chemical behavior and suggesting new synthetic applications. chemrxiv.org

| Modeling Technique | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Understand electronic structure and reactivity. | Maps of electrostatic potential, frontier molecular orbital energies, reaction transition states. nih.gov |

| Molecular Docking | Identify potential biological targets. | Binding poses and affinity scores for protein-ligand interactions. researchgate.net |

| QSAR | Correlate chemical structure with activity. | Predictive models for designing derivatives with enhanced properties. researchgate.net |

| Automated Reaction Modeling | Discover novel reaction pathways. | Unbiased generation of reaction networks and prediction of product distributions. chemrxiv.org |

Addressing Remaining Research Gaps in the Fundamental Chemistry of the Compound

Despite its potential, the fundamental chemistry of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- remains largely unexplored. A significant research gap is the lack of specific experimental data on this particular molecule. Future work must begin by thoroughly characterizing its properties and reactivity.

Key research questions that need to be addressed include:

N-N Bond Chemistry: The N-amino group is arguably the most interesting feature. What is the stability and reactivity of the nitrogen-nitrogen bond? Can it be cleaved reductively or oxidatively under controlled conditions to generate the parent indoline or other reactive intermediates?

Coordination Chemistry: The N-amino group, with its lone pair of electrons, could potentially act as a ligand for transition metals. Exploring its coordination chemistry could lead to the development of novel catalysts or metal-organic frameworks (MOFs).

Stereoelectronic Effects: A detailed investigation into the conformational preferences of the molecule and the stereoelectronic effects governing its reactivity is needed. This includes studying the inversion barrier at the N-amino nitrogen and its impact on derivatization reactions.

By systematically addressing these fundamental questions, the scientific community can build the foundational knowledge required to fully exploit the potential of 1H-Indol-1-amine, 6-chloro-2,3-dihydro- in a predictable and controlled manner.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indol-1-amine,6-chloro-2,3-dihydro-?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Cyclization of substituted aniline derivatives to form the indole core. For example, using Buchwald-Hartwig amination to introduce the amine group at position 1 .

- Step 2 : Chlorination at position 6 via electrophilic substitution (e.g., using N-chlorosuccinimide under controlled conditions) .

- Step 3 : Partial hydrogenation to achieve the 2,3-dihydro structure, often catalyzed by palladium or platinum under hydrogen gas .

Q. How is the structural integrity of 1H-Indol-1-amine,6-chloro-2,3-dihydro- validated?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : -NMR confirms the dihydro structure (absence of aromatic protons at positions 2 and 3) and chlorine substitution (splitting patterns) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHClN: 167.04) .

- X-ray Crystallography : Resolve bond lengths and angles to confirm stereochemistry; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How does 1H-Indol-1-amine,6-chloro-2,3-dihydro- interact with biological targets, and what experimental designs are optimal for mechanistic studies?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like 5-HT receptors or kinases .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., SRB assay for cytotoxicity ).

- Cellular Uptake : Tag the compound with fluorescent probes (e.g., FITC) and quantify internalization via flow cytometry .

- Controls : Include structurally related analogs (e.g., 1-ethyl-2,3-dihydro-1H-indol-6-amine) to assess specificity .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Data Triangulation :

- Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .

- Meta-Analysis : Compare datasets from independent studies using tools like RevMan to identify confounding variables (e.g., solvent effects or impurity profiles) .

- Advanced Analytics :

- Metabolomics : Track metabolite stability via LC-MS to rule off-target degradation .

- Structural Dynamics : Use molecular dynamics simulations to assess conformational changes affecting binding .

Research Design and Optimization

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Formulation :

- Salt Formation : Convert to hydrochloride salt (common for amines) to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PEGylated liposomes for sustained release .

- Pharmacokinetic Profiling :

- IV/PO Dosing : Compare AUC and C in rodent models to assess bioavailability .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications :

- Position 1 : Replace -NH with alkyl/aryl groups (e.g., ethyl, benzyl) to probe steric effects .

- Position 6 : Substitute Cl with Br or F to evaluate halogen-dependent activity .

- Assay Parallelism : Test all derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity) to ensure comparability .

Featured Recommendations